3,3,9,9-Tetraethyl-5-methyl-4,8-dioxa-3,9-disilaundecane
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Overview
Description
1,3-Bis[(triethylsilyl)oxy]butane is an organosilicon compound with the molecular formula C16H38O2Si2. It is characterized by the presence of two triethylsilyl groups attached to a butane backbone. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties .
Preparation Methods
1,3-Bis[(triethylsilyl)oxy]butane can be synthesized through various methods. One common synthetic route involves the reaction of butane-1,3-diol with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silyl groups .
Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
1,3-Bis[(triethylsilyl)oxy]butane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the silyl groups to silanes. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The triethylsilyl groups can be substituted with other functional groups through reactions with nucleophiles such as halides or alkoxides.
Scientific Research Applications
1,3-Bis[(triethylsilyl)oxy]butane has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols and amines in organic synthesis. The triethylsilyl groups can be easily removed under mild conditions, making it a versatile reagent.
Biology: The compound is used in the synthesis of bioactive molecules and as a reagent in biochemical assays.
Medicine: It is involved in the development of pharmaceuticals, particularly in the modification of drug molecules to enhance their stability and bioavailability.
Industry: The compound is used in the production of advanced materials, including polymers and coatings, due to its ability to impart unique properties such as hydrophobicity and thermal stability
Mechanism of Action
The mechanism of action of 1,3-Bis[(triethylsilyl)oxy]butane involves the interaction of its silyl groups with various molecular targets. The triethylsilyl groups can form stable bonds with oxygen, nitrogen, and other electronegative atoms, leading to the formation of stable complexes. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical transformations .
Comparison with Similar Compounds
1,3-Bis[(triethylsilyl)oxy]butane can be compared with other similar compounds such as:
1,3-Bis(trimethylsilyl)propane: This compound has trimethylsilyl groups instead of triethylsilyl groups, leading to differences in steric hindrance and reactivity.
1,3-Bis(trimethylsilyloxy)propane: Similar to the above, but with an oxygen atom linking the silyl groups to the butane backbone.
Tetramethylsilane: A simpler compound with four methyl groups attached to a silicon atom, often used as a reference standard in NMR spectroscopy.
The uniqueness of 1,3-Bis[(triethylsilyl)oxy]butane lies in its specific combination of triethylsilyl groups and butane backbone, which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
18546-98-0 |
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Molecular Formula |
C16H38O2Si2 |
Molecular Weight |
318.64 g/mol |
IUPAC Name |
triethyl(4-triethylsilyloxybutan-2-yloxy)silane |
InChI |
InChI=1S/C16H38O2Si2/c1-8-19(9-2,10-3)17-15-14-16(7)18-20(11-4,12-5)13-6/h16H,8-15H2,1-7H3 |
InChI Key |
ZRFPOGOYHZXDLU-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OCCC(C)O[Si](CC)(CC)CC |
Origin of Product |
United States |
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